molecular formula C16H16N6O B6750670 3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one

3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one

Cat. No.: B6750670
M. Wt: 308.34 g/mol
InChI Key: JSENNVFPVNBVLK-UHFFFAOYSA-N
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Description

3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one is a synthetic organic compound that combines structural elements of purine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Purine Moiety: The purine ring is synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide.

    Indole Synthesis: The indole ring is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The purine and indole moieties are then coupled through a condensation reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Final Functionalization: The resulting intermediate is further functionalized to introduce the propan-1-one group, typically through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated or other functional groups.

Scientific Research Applications

3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. Specific pathways involved could include signal transduction or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-amine: Contains an amine group instead of a ketone.

Uniqueness

3-(6-Aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one is unique due to its specific combination of purine and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(6-aminopurin-9-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c17-15-14-16(19-9-18-15)21(10-20-14)7-6-13(23)22-8-5-11-3-1-2-4-12(11)22/h1-4,9-10H,5-8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSENNVFPVNBVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C=NC4=C(N=CN=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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